Cas no 41387-91-1 (4-(1,3-benzothiazol-2-yl)butanoic acid)

41387-91-1 structure
Nombre del producto:4-(1,3-benzothiazol-2-yl)butanoic acid
Número CAS:41387-91-1
MF:C11H11NO2S
Megavatios:221.275541543961
MDL:MFCD00160099
CID:333779
PubChem ID:829788
4-(1,3-benzothiazol-2-yl)butanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-Benzothiazolebutanoicacid
- 4-BENZOTHIAZOL-2-YL-BUTYRIC ACID
- 2-(3-carboxy-propyl)-benzthiazol
- 4-(2-benzothiazolyl)butanoic acid
- 4-(2-Benzothiazolyl)butansaeure
- 4-(benzo[d]thiazol-2-yl)butanoic acid
- 4-benzothiazol-2-ylbutanoic acid
- 4-Benzothiazol-2-yl-buttersaeure
- 4-Benzothiazolyl-butyric acid
- AC1LGZTN
- CBKinase1_000687
- CBMicro_005694
- 4-(1,3-benzothiazol-2-yl)butanoic acid
- 4-(benzo[d]thiazol-2-yl)butanoicacid
- DOTLYHUQAIHKEV-UHFFFAOYSA-N
- CB07840
- EN300-00916
- Oprea1_706196
- AT10956
- HMS1673K14
- Oprea1_190451
- SDCCGMLS-0024784.P002
- BB 0240544
- 4-Benzothiazol-2-ylbutyric acid
- SMR000070554
- 41387-91-1
- BRD-K02787834-001-01-5
- VS-02164
- HMS2327C08
- SMSF0012029
- BIM-0005539.P001
- CS-0307460
- MFCD00160099
- CBKinase1_013087
- AKOS000114844
- Z56853718
- F1901-0104
- SCHEMBL243430
- DTXSID80356714
- A918474
- MLS000099163
- CHEMBL1531592
-
- MDL: MFCD00160099
- Renchi: InChI=1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14)
- Clave inchi: DOTLYHUQAIHKEV-UHFFFAOYSA-N
- Sonrisas: O=C(O)CCCC1=NC2=CC=CC=C2S1
Atributos calculados
- Calidad precisa: 220.043224
- Masa isotópica única: 220.043224
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 4
- Complejidad: 229
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.4
- Superficie del Polo topológico: 81.3
Propiedades experimentales
- Denso: 1.3±0.1 g/cm3
- Punto de fusión: 148-150 °C
- Punto de ebullición: 414.3±28.0 °C at 760 mmHg
- Punto de inflamación: 204.4±24.0 °C
- índice de refracción: 1.651
- Presión de vapor: 0.0±1.0 mmHg at 25°C
4-(1,3-benzothiazol-2-yl)butanoic acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(1,3-benzothiazol-2-yl)butanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM112691-1g |
4-(1,3-benzothiazol-2-yl)butanoic acid |
41387-91-1 | 95% | 1g |
$*** | 2023-05-30 | |
TRC | B412185-1g |
4-(1,3-benzothiazol-2-yl)butanoic Acid |
41387-91-1 | 1g |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-00916-0.1g |
4-(1,3-benzothiazol-2-yl)butanoic acid |
41387-91-1 | 95.0% | 0.1g |
$48.0 | 2025-02-21 | |
Life Chemicals | F1901-0104-3mg |
4-(1,3-benzothiazol-2-yl)butanoic acid |
41387-91-1 | 90%+ | 3mg |
$94.5 | 2023-07-06 | |
Life Chemicals | F1901-0104-20mg |
4-(1,3-benzothiazol-2-yl)butanoic acid |
41387-91-1 | 90%+ | 20mg |
$148.5 | 2023-07-06 | |
Life Chemicals | F1901-0104-100mg |
4-(1,3-benzothiazol-2-yl)butanoic acid |
41387-91-1 | 90%+ | 100mg |
$372.0 | 2023-07-06 | |
Life Chemicals | F1901-0104-10mg |
4-(1,3-benzothiazol-2-yl)butanoic acid |
41387-91-1 | 90%+ | 10mg |
$118.5 | 2023-07-06 | |
Chemenu | CM112691-5g |
4-(1,3-benzothiazol-2-yl)butanoic acid |
41387-91-1 | 95% | 5g |
$*** | 2023-05-30 | |
abcr | AB315099-5 g |
4-Benzothiazol-2-yl-butyric acid, 95%; . |
41387-91-1 | 95% | 5g |
€1012.20 | 2023-04-26 | |
Life Chemicals | F1901-0104-40mg |
4-(1,3-benzothiazol-2-yl)butanoic acid |
41387-91-1 | 90%+ | 40mg |
$210.0 | 2023-07-06 |
4-(1,3-benzothiazol-2-yl)butanoic acid Literatura relevante
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
4. Back matter
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:41387-91-1)4-(1,3-benzothiazol-2-yl)butanoic acid

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):155.0/446.0